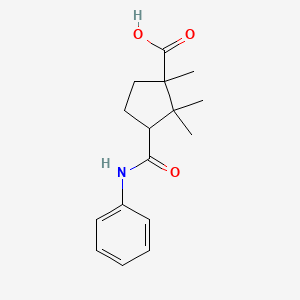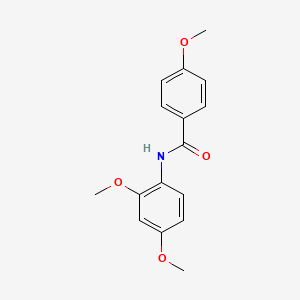![molecular formula C17H10BrN5 B6141447 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)
2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile” is a complex organic compound that belongs to the class of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are also found in many pharmaceutical ingredients .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. One common method involves the spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds . Another method involves the reaction of o-phenylenediamine with glyoxal . Different catalyst systems and reaction conditions can be used to optimize the synthesis process .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions . For example, 3-Benzoylquinoxalin-2 (1H)-one can be cyclized with acetic anhydride in the presence of pyridine into 2-oxo-4-phenylpyrano .Wissenschaftliche Forschungsanwendungen
2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been shown to exhibit a range of biological activities, making it a promising compound for use in scientific research. Some of the applications of this compound include:
1. Anti-tumor activity: this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound works by inducing apoptosis, or programmed cell death, in these cells.
2. Anti-inflammatory activity: this compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
3. Anti-viral activity: this compound has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and influenza A.
Wirkmechanismus
Target of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Quinoxaline derivatives are known to influence various biochemical pathways, leading to their multifunctional properties .
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in lab experiments include its high purity and stability, as well as its well-established synthesis method. Additionally, this compound has been extensively studied and has a range of potential applications in scientific research.
The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, including:
1. Identification of novel targets: Further research is needed to identify the specific signaling pathways and proteins that are targeted by this compound, which can help to elucidate its mechanism of action.
2. Development of new derivatives: The synthesis of new derivatives of this compound with improved solubility and potency may lead to the development of more effective anti-cancer, anti-inflammatory, and anti-viral drugs.
3. In vivo studies: Further studies are needed to evaluate the efficacy and safety of this compound in animal models of disease, which can help to determine its potential for clinical use.
Conclusion:
This compound is a promising compound with a range of potential applications in scientific research. Its well-established synthesis method, high purity, and stability make it a useful tool for studying various biological processes, including cell proliferation, inflammation, and viral replication. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves the reaction of 2,3-dichloroquinoxaline with 4-bromoaniline in the presence of a base and a catalyst. This reaction results in the formation of the intermediate 2-amino-1-(4-bromo-2-chlorophenyl)pyrrolo[2,3-b]quinoxaline, which is then treated with potassium cyanide to yield the final product. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
2-amino-1-(4-bromophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN5/c18-10-5-7-11(8-6-10)23-16(20)12(9-19)15-17(23)22-14-4-2-1-3-13(14)21-15/h1-8H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARJQDOAZVJYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Br)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)
![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)


![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)

![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)

![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)
